

# (4-Chlorophenyl)methylamine synonyms and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: [(4-Chlorophenyl)methyl]  
(methoxy)amine

CAS No.: 54615-16-6

Cat. No.: B2935475

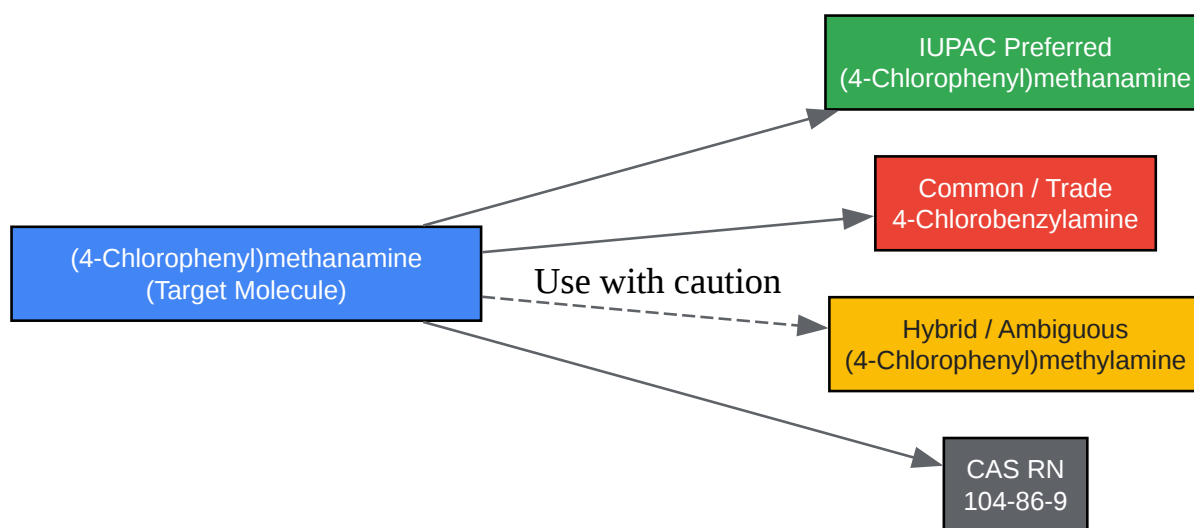
[Get Quote](#)

## Nomenclature & Identity

The precise identification of chemical entities is the bedrock of reproducible science. While the user query specifies "(4-Chlorophenyl)methylamine," this nomenclature is a hybrid that can lead to ambiguity in database retrieval. The preferred IUPAC name is (4-Chlorophenyl)methanamine, though in practical medicinal chemistry, it is almost exclusively referred to as 4-Chlorobenzylamine.

## Synonym Taxonomy

To ensure accurate procurement and literature searching, researchers must recognize the following hierarchy of synonyms.



[Click to download full resolution via product page](#)

Figure 1: Nomenclature hierarchy. The term "(4-Chlorophenyl)methylamine" is chemically descriptive but less standard than "4-Chlorobenzylamine."

Critical Distinction: Do not confuse this with N-methyl-4-chloroaniline (

), which is a secondary amine. The target here is a primary amine attached to a benzylic carbon (

).

## Physicochemical Profile

Understanding the physical state and basicity is crucial for reaction planning, particularly when calculating stoichiometry for salt formation or nucleophilic substitutions.

Property	Value	Context for Experimental Design
Molecular Formula		MW: 141.60 g/mol
Appearance	Colorless to pale yellow liquid	Oxidizes/darkens upon air exposure; store under inert gas.[1]
Boiling Point	215–217 °C	High boiling point makes removal by rotary evaporation difficult; requires vacuum distillation or column chromatography.
Density	1.16 g/mL	Denser than water; forms the bottom layer in aqueous extractions (unless chlorinated solvents are used).
pKa (Conjugate Acid)	~8.85	Moderately basic. Will be fully protonated at physiological pH (7.4), affecting membrane permeability in biological assays.
Solubility	DCM, MeOH, DMSO	Immiscible in water. Use HCl to convert to the water-soluble hydrochloride salt.

## Synthetic Methodologies

For research applications, the most robust method to access 4-chlorobenzylamine derivatives or to synthesize the core itself is Reductive Amination. While industrial routes often involve high-pressure amination of 4-chlorobenzyl chloride, the reductive amination of 4-chlorobenzaldehyde offers milder conditions, higher functional group tolerance, and is the standard for generating secondary amine libraries in drug discovery.

## Protocol: Reductive Amination via Sodium Triacetoxyborohydride

Rationale: This protocol uses

(STAB) instead of

. STAB is less toxic (no cyanide byproduct) and allows for "one-pot" synthesis without pre-forming the imine, as it selectively reduces the imine over the aldehyde.

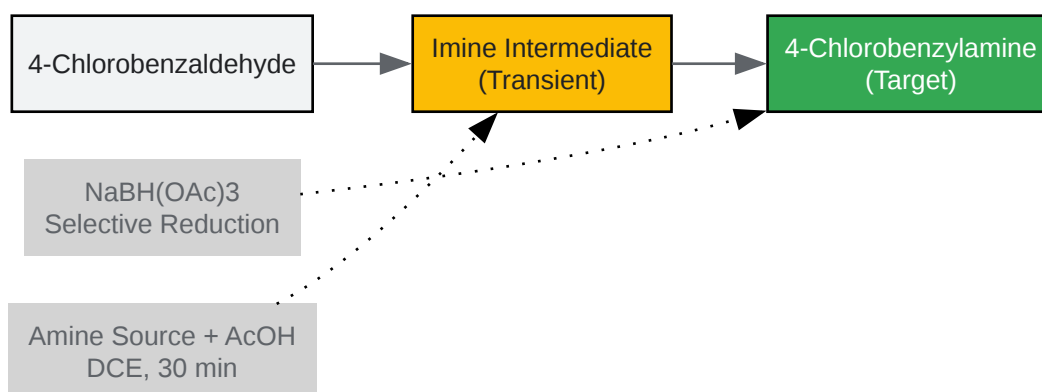
Reagents:

- Substrate: 4-Chlorobenzaldehyde (1.0 equiv)
- Amine Source: Ammonium Acetate (for primary amine) or R-  
(for secondary derivatives) (1.1–1.5 equiv)
- Reductant: Sodium Triacetoxyborohydride (  
) (1.4 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
- Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation kinetics.

Step-by-Step Workflow:

- Imine Formation (In Situ):
  - Charge a flame-dried round-bottom flask with 4-Chlorobenzaldehyde (10 mmol) and the Amine source (11 mmol) in DCE (40 mL).
  - Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes under .
  - Checkpoint: The solution may become slightly warm or change color, indicating imine/hemiaminal formation.

- Selective Reduction:
  - Add  
  
(14 mmol) in a single portion.
  - Caution: Mild gas evolution (  
  
) may occur.
  - Stir at RT for 4–16 hours. Monitor via TLC (Solvent: 5% MeOH in DCM) or LC-MS. The aldehyde spot should disappear.
- Quench & Workup:
  - Quench the reaction with saturated aqueous  
  
(30 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
  - Extract with DCM (  
  
mL).
  - Wash combined organics with Brine, dry over  
  
, and concentrate in vacuo.
- Purification:
  - If the product is the primary amine, it may require purification via flash column chromatography (Amine-functionalized silica or DCM/MeOH/  
  
gradient).
  - Alternatively, convert to the HCl salt by adding 4M HCl in Dioxane, filtering the precipitate, and recrystallizing from EtOH/Et<sub>2</sub>O.



[Click to download full resolution via product page](#)

Figure 2: One-pot reductive amination workflow. The choice of reducing agent determines the selectivity.

## Medicinal Chemistry Applications

4-Chlorobenzylamine is not just a reagent; it is a privileged scaffold. The 4-chloro substituent modulates the electronic properties of the aromatic ring (withdrawing via induction, donating via resonance) and increases lipophilicity (

) compared to the unsubstituted benzylamine, enhancing blood-brain barrier (BBB) penetration.

## Key Therapeutic Areas

- Neuroscience (Alzheimer's & Depression):
  - Derivatives of 4-chlorobenzylamine have been incorporated into maleic acid scaffolds to act as Acetylcholinesterase (AChE) inhibitors. The lipophilic chlorobenzyl group fits into the hydrophobic gorge of the AChE enzyme.
  - Used in the synthesis of Monoamine Oxidase (MAO) inhibitors.[2]
- Antihistamines:
  - While classical antihistamines like Chlorphenamine are synthesized via alkylation of pyridine derivatives, the 4-chlorobenzyl moiety is the critical pharmacophore responsible for H<sub>1</sub>-receptor binding. Novel analogues often utilize the amine directly to link this pharmacophore to new core structures.

- Antimicrobials & Antifungals:
  - Incorporated into pyrimidine and triazine cores (e.g., via nucleophilic aromatic substitution on chloropyrimidines).
  - Mechanism:[2][3][4][5][6] The chlorine atom can participate in halogen bonding with protein targets, improving binding affinity

## Safety & Handling

- Corrosivity: 4-Chlorobenzylamine is a primary amine and is corrosive to skin and mucous membranes (Skin Corr. 1B). It can cause severe burns.
- Storage: It absorbs from the air to form carbamates. Store in tightly sealed containers, preferably under Argon or Nitrogen.
- Waste: Dispose of as hazardous organic basic waste. Do not mix with oxidizing agents or strong acids in the waste stream.

## References

- National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 66036, 4-Chlorobenzylamine. Retrieved from [\[Link\]](#)
- Abdel-Mohsen, H. T., et al. (2019). Synthesis, In Silico Studies, and Anti-Alzheimer's Activity of 4-Chlorobenzylamine Containing Maleic Acid Derivatives. ACS Chemical Neuroscience.[7] Retrieved from [\[Link\]](#)
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. lookchem.com \[lookchem.com\]](https://www.lookchem.com)
- [2. 4-Chlorobenzylamine hydrochloride | 42365-43-5 | Benchchem \[benchchem.com\]](#)
- [3. Reductive Amination - Common Conditions \[commonorganicchemistry.com\]](https://www.commonorganicchemistry.com)
- [4. US10544087B2 - Process for the reductive amination of halogen-containing substrates - Google Patents \[patents.google.com\]](#)
- [5. sigmaaldrich.com \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [6. dataset-dl.liris.cnrs.fr \[dataset-dl.liris.cnrs.fr\]](https://dataset-dl.liris.cnrs.fr)
- [7. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [(4-Chlorophenyl)methylamine synonyms and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2935475/docs#4-chlorophenyl-methylamine-synonyms-and-iupac-name\]](https://www.benchchem.com/product/b2935475/docs#4-chlorophenyl-methylamine-synonyms-and-iupac-name)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)